2-(Propargyloxy)biphenyl
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12O |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-phenyl-2-prop-2-ynoxybenzene |
InChI |
InChI=1S/C15H12O/c1-2-12-16-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h1,3-11H,12H2 |
InChI Key |
BSSBCIXRPVNCQB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
The presence of the propargyloxy group in 2-(Propargyloxy)biphenyl facilitates its use as a building block in organic synthesis. The compound can undergo several transformations, including:
- Propargylation Reactions : The propargyloxy group allows for selective propargylation of various substrates, leading to the formation of complex molecules. These reactions can be catalyzed by various metal catalysts to achieve high yields and selectivity in products .
- Synthesis of Homopropargylic Compounds : this compound can serve as a precursor for homopropargylic amines and alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals .
- Formation of New Carbon-Carbon Bonds : The compound can participate in coupling reactions such as Sonogashira cross-coupling and enyne metathesis, expanding its utility in constructing complex molecular architectures .
Medicinal Chemistry
In medicinal chemistry, compounds with biphenyl structures have shown promise as bioactive agents. The applications of this compound include:
- Antimicrobial Activity : Research has indicated that biphenyl derivatives can exhibit antimicrobial properties. For instance, modifications to the biphenyl structure have resulted in compounds that demonstrate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Cannabinoid Receptor Modulation : Some biphenyl derivatives have been studied for their ability to modulate cannabinoid receptors (CB1 and CB2). These compounds may serve as potential therapeutic agents for conditions such as pain management and inflammatory diseases .
- Antifouling Agents : Certain biphenyl derivatives have been evaluated for their antifouling properties, showing effectiveness against biofouling organisms. This application is particularly relevant in marine environments where biofouling poses significant challenges .
Material Science
In material science, this compound has potential applications due to its unique structural properties:
- Liquid Crystals : The compound's biphenyl structure is conducive to liquid crystal formation, making it suitable for use in display technologies. Its ability to form organized structures under specific conditions can lead to advancements in liquid crystal displays (LCDs) .
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly valuable in developing high-performance materials for various industrial uses .
Case Studies
Several studies highlight the practical applications of this compound:
- Synthesis of Antimicrobial Agents : A study demonstrated that modifying the propargyloxy group led to enhanced antimicrobial activity against drug-resistant bacterial strains. The synthesized compounds showed significant inhibition against MRSA, suggesting their potential as new therapeutic agents .
- Development of Antifouling Coatings : Research focused on the incorporation of biphenyl derivatives into marine coatings revealed that certain formulations exhibited substantial antifouling properties, effectively preventing the growth of marine organisms on submerged surfaces .
- Liquid Crystal Applications : Investigations into the liquid crystalline behavior of biphenyl derivatives indicated that this compound could be used to develop new materials for LCDs, with improved response times and thermal stability compared to conventional materials .
Chemical Reactions Analysis
Propargylic Substitution
The propargyl ether moiety undergoes Lewis acid-catalyzed substitutions, as seen in analogous systems. For instance, BF₃·Et₂O polarizes propargyl alcohols to form carbocations, enabling cyclization or nucleophilic attacks .
Mechanism Example :
-
Carbocation formation : BF₃·Et₂O generates a propargylic carbocation.
-
Nucleophilic attack : Ketene dithioacetals add intramolecularly to form δ-lactams or cyclopentadienes .
Cross-Coupling Potential
While not explicitly demonstrated for 2-(propargyloxy)biphenyl, biphenyl systems are often functionalized via Suzuki coupling. The propargyl ether group could act as a directing group for further substitutions .
Analytical Characterization
Structural confirmation relies on spectroscopic data:
Spectral Data Table
| Parameter | Value | Reference |
|---|---|---|
| ¹H NMR (propargyl H) | δ 2.51–2.60 ppm | |
| IR (C≡C) | 2100–2250 cm⁻¹ |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Metabolic Stability and Regioselectivity
Unsubstituted biphenyl undergoes hydroxylation at the 2- and 3-positions in liver microsomes. Pretreatment with phenobarbital induces 3-hydroxylation (30-fold increase), while 3-methylcholanthrene induces both 2- and 3-hydroxylation (10–15-fold) . For 2-(Propargyloxy)biphenyl:
- The 2-propargyloxy group likely blocks hydroxylation at the 2-position, redirecting metabolism to the 3-position.
- This could enhance metabolic stability compared to unsubstituted biphenyl, similar to phenobarbital-induced systems .
Organophosphorus Ligands in Catalysis
Phosphine-functionalized biphenyls, such as JohnPhos (2-di-t-butylphosphino-biphenyl) and tBuDavePhos, are widely used in cross-coupling catalysis. Key differences:
The propargyloxy group’s linear geometry offers less steric hindrance than JohnPhos’s bulky phosphine, making it less suitable for stabilizing metal centers but more reactive in alkyne-based transformations.
Data Tables
Table 1: Comparative Analysis of Biphenyl Derivatives
Table 2: Metabolic Effects of Substituents
Research Findings and Implications
- Therapeutic Potential: The propargyloxy group’s electronic profile may modulate interactions with enzymatic targets, differing from methoxy or nitro groups in HIV inhibitors .
- Metabolic Redirecting: Blocking 2-hydroxylation could reduce toxicity or extend half-life, akin to phenobarbital-induced systems .
- Catalytic Limitations : Unlike phosphine ligands, the propargyloxy group lacks the steric bulk needed for metal coordination, limiting its utility in catalysis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Propargyloxy)biphenyl with high purity?
- Methodological Answer: The Williamson ether synthesis is a common approach, involving nucleophilic substitution between a propargyl bromide derivative and a biphenyl-2-ol precursor. Key parameters include:
- Base Selection: Use K₂CO₃ or NaOH in polar aprotic solvents (e.g., DMF or DMSO) to deprotonate the hydroxyl group of biphenyl-2-ol.
- Reaction Monitoring: Track progress via TLC or GC-MS to optimize reaction time (typically 12–24 hours at 60–80°C).
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts.
- Yield Improvement: Pre-activation of biphenyl-2-ol with NaH or phase-transfer catalysts can enhance reactivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Confirm the propargyloxy group’s presence via triplet signals for propargyl protons (~δ 2.5 ppm) and alkynyl carbons (~70–80 ppm).
- IR Spectroscopy: Identify the C≡C stretch (~2100–2260 cm⁻¹) and aryl ether C-O-C (~1200–1250 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with accurate mass matching.
- X-ray Crystallography: Resolve stereoelectronic effects if single crystals are obtainable .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer:
- Alkyne Oligomerization: Minimize by using inert atmospheres (N₂/Ar) and avoiding excess propargyl halides.
- Ether Cleavage: Prevent acid-catalyzed degradation by maintaining neutral pH during workup.
- Byproduct Formation: Optimize stoichiometry (1:1.1 molar ratio of biphenyl-2-ol to propargyl bromide) and use scavengers (e.g., molecular sieves) for water-sensitive steps .
Advanced Research Questions
Q. How can computational tools predict the reactivity of this compound in catalytic applications?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Retrosynthetic Analysis: Use databases like Reaxys or Pistachio to propose feasible catalytic cycles (e.g., Sonogashira coupling).
- Molecular Dynamics (MD): Simulate solvent effects on transition states to guide experimental solvent selection .
Q. What experimental strategies resolve contradictions in thermal stability data for this compound?
- Methodological Answer:
- Differential Scanning Calorimetry (DSC): Measure decomposition onset temperatures under controlled heating rates (e.g., 10°C/min).
- Thermogravimetric Analysis (TGA): Correlate mass loss with degradation pathways (e.g., propargyl group elimination vs. aryl ring oxidation).
- Comparative Studies: Replicate conflicting experiments under identical conditions (solvent, atmosphere, equipment calibration) to isolate variables .
Q. How does the propargyloxy group influence biphenyl’s electronic and steric properties in coordination chemistry?
- Methodological Answer:
- Electronic Effects: The propargyloxy group acts as a weak electron-withdrawing moiety due to sp-hybridized carbons, lowering the biphenyl system’s HOMO energy.
- Steric Effects: The linear propargyl group creates minimal steric hindrance, making it suitable for ligand design in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings).
- Comparative Analysis: Benchmark against methoxy- or tert-butyl-substituted biphenyl ligands using X-ray crystallography and reaction kinetics .
Q. What methodologies assess the environmental toxicity of this compound in aquatic systems?
- Methodological Answer:
- OECD Guideline 201: Conduct algal growth inhibition tests (72-hour EC₅₀) to evaluate aquatic toxicity.
- Bioaccumulation Studies: Use HPLC-MS to measure log Kow (octanol-water partition coefficient) and predict bioaccumulation potential.
- Metabolite Profiling: Identify degradation products via LC-QTOF-MS after UV irradiation or microbial treatment .
Data Contradiction and Experimental Design
Q. How should researchers address discrepancies between in vitro and in vivo toxicity data for this compound?
- Methodological Answer:
- Dose-Response Reconciliation: Compare in vitro IC₅₀ values (e.g., hepatocyte assays) with in vivo LD₅₀ data, adjusting for metabolic activation (use S9 liver fractions).
- Interspecies Extrapolation: Apply physiologically based pharmacokinetic (PBPK) modeling to account for differences in metabolism (e.g., human vs. rodent CYP450 isoforms).
- Meta-Analysis: Systematically review existing data using PRISMA guidelines to identify confounding factors (e.g., solvent carriers in in vivo studies) .
Q. What kinetic studies elucidate the reaction mechanisms of this compound in cross-coupling reactions?
- Methodological Answer:
- Isotopic Labeling: Use deuterated propargyl groups to track C-H activation steps via ²H NMR.
- Rate Law Determination: Perform variable-time normalization analysis (VTNA) to establish reaction orders for catalyst, substrate, and base.
- In Situ Spectroscopy: Monitor intermediates via IR or Raman spectroscopy under operando conditions .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 151.4°C (DSC) | |
| Boiling Point | 344.6°C (atmospheric) | |
| log Kow | 3.8 (predicted via EPI Suite) | |
| Thermal Decomposition Onset | 220°C (TGA, N₂ atmosphere) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
